1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Analytical Chemistry Synthetic Chemistry Quality Control

Inconsistent SAR outcomes plague researchers substituting fluorinated phenyl building blocks. The 2,5-difluorophenyl pattern of this chiral vicinal amino alcohol delivers unique electronic properties essential for reliable target engagement. • Defined stereochemistry enables asymmetric synthesis of neurological drug candidates • 98% HPLC purity ensures reproducible stoichiometric control (MW 187.19 g/mol; predicted pKa 12.27) • Non-DEA-controlled; ships ambient for rapid global procurement

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13041800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2,5-difluorophenyl)propan-2-OL
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=CC(=C1)F)F)N)O
InChIInChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3
InChIKeyCKQXOSDBVJFTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(2,5-difluorophenyl)propan-2-OL: Chiral Building Block for Fluorinated Drugs


1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound exists as a family of stereoisomers, each with a unique CAS number, including (1R,2S)- (1270263-87-0), (1R,2R)- (1213154-92-7), (1S,2R)- (1213974-18-5), and (1S)- (1336811-79-0) . The molecule features both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms, making it a vicinal amino alcohol . Its defining characteristic is the 2,5-difluorophenyl ring, whose specific substitution pattern imparts a unique electronic environment that influences its interaction with biological targets and its chemical reactivity .

Chiral amino alcohol scaffold
Multiple stereoisomers available for stereochemical control in asymmetric synthesis
2,5-Difluorophenyl motif
Distinct electronic environment supports fluorine-specific medicinal chemistry SAR exploration
Vicinal amino alcohol functionality
Enables further derivatization and potential chiral resolution applications

1-Amino-1-(2,5-difluorophenyl)propan-2-OL: Substitution Risks with Analogs


Direct substitution with non-fluorinated or mono-fluorinated analogs (e.g., 1-amino-1-phenylpropan-2-ol or 1-amino-1-(2-fluorophenyl)propan-2-ol) is a high-risk strategy for structure-activity relationship (SAR) studies or downstream synthesis. The specific 2,5-difluorophenyl substitution pattern creates a distinct electronic environment that can critically impact target binding, metabolic stability, and chemical reactivity . Fluorine atoms are strongly electronegative, acting as deactivating, ortho-, para-directing groups, which alters the aromatic ring's electron density and potential for non-covalent interactions compared to hydrogen or a single fluorine atom . The quantifiable differences in physicochemical properties, such as molecular weight (187.19 g/mol vs. 169.20 g/mol for the mono-fluoro analog) , and predicted properties like pKa, underscore the non-interchangeable nature of these building blocks in producing compounds with consistent and predictable behavior .

Electronic environment mismatch
The 2,5-difluoro substitution pattern alters aryl electron density, which may shift target binding and metabolic stability compared to non-fluorinated or mono-fluoro analogs.
Stoichiometric calculation error
A meaningful molecular weight increase (>10% vs. mono-fluoro analog) can lead to inaccurate reagent ratios in multi-step syntheses if not carefully accounted for.
Ionization state divergence
Predicted pKa differences may influence solubility, salt formation, and purification behavior relative to unfluorinated building blocks, complicating method transfer.

1-Amino-1-(2,5-difluorophenyl)propan-2-OL: Comparison with Key Analogs


Molecular Weight Differentiation

The molecular weight of 1-Amino-1-(2,5-difluorophenyl)propan-2-OL is 187.19 g/mol . This value is directly compared to the mono-fluorinated analog, 1-Amino-1-(2-fluorophenyl)propan-2-ol, which has a molecular weight of 169.20 g/mol . This represents a quantifiable difference of +18.0 g/mol (a 10.6% increase), driven by the substitution of a hydrogen atom with a fluorine atom [1].

Molecular Weight
Cross-study comparable
Target: 187.19 g/mol Comparator (mono-F): 169.20 g/mol Difference: +18.0 g/mol (10.6% increase)
Supports accurate stoichiometric control and analytical method calibration.
Based on calculated molecular weights (C9H11F2NO vs. C9H12FNO).
Analytical Chemistry Synthetic Chemistry Quality Control

pKa: Ionization State and Biological Behavior

The predicted acid dissociation constant (pKa) for the amino group of the target compound is 12.27 ± 0.45 . While a direct experimental comparison to the mono-fluorinated analog is not available in the provided data, this value can be contextualized against the class-level inference that fluorination on the phenyl ring typically reduces the basicity of the adjacent amine [1]. This pKa value is a key determinant of the compound's ionization state at physiological pH, which directly impacts its solubility, permeability, and potential for forming salt interactions [1].

pKa (Predicted)
Class-level inference
12.27 ± 0.45
Reported value may inform ionization state under assay and purification conditions.
Predicted from database; class comparison to fluorinated propranolol analogs.
Medicinal Chemistry ADME Physical Chemistry

Molecular Density: Formulation and Handling Implications

The predicted density for 1-Amino-1-(2,5-difluorophenyl)propan-2-OL is 1.252 ± 0.06 g/cm³ . The 2,5-difluorophenyl substitution pattern likely contributes to a higher density compared to non-fluorinated analogs, a general trend observed with the introduction of heavy atoms like fluorine [1]. This physical property is important for understanding material behavior during storage, handling, and in processes like milling or formulation.

Density (Predicted)
Class-level inference
1.252 ± 0.06 g/cm³
May influence material handling, storage, and scale-up planning.
Predicted value; consistent with general fluorination density trend.
Formulation Science Physical Chemistry Process Chemistry

1-Amino-1-(2,5-difluorophenyl)propan-2-OL: Verified Application Scenarios


Asymmetric Synthesis of Fluorinated Pharmaceuticals

As a chiral building block, 1-Amino-1-(2,5-difluorophenyl)propan-2-OL is uniquely suited for the asymmetric synthesis of novel drug candidates. Its defined stereochemistry (e.g., (1R,2S)-) and the 2,5-difluorophenyl group are critical for exploring structure-activity relationships (SAR) in medicinal chemistry programs. The quantifiable molecular weight (187.19 g/mol) ensures precise stoichiometric control during the construction of complex molecules . The compound is often cited as a key intermediate for developing therapeutics targeting neurological disorders .

Development of Novel Agrochemicals and Specialty Chemicals

The unique physicochemical properties of this vicinal amino alcohol, including its predicted density (1.252 g/cm³) and pKa (12.27), make it a valuable building block in the development of fluorinated agrochemicals and specialty chemicals . The presence of fluorine atoms often enhances metabolic stability and lipophilicity, which are desirable traits in these applications . Its use as an intermediate allows researchers to introduce a defined, fluorinated chiral center into larger, functional molecules .

Chiral Resolving Agent and Ligand Synthesis

The presence of both an amine and an alcohol on adjacent chiral centers makes this class of compound useful as a ligand or resolving agent. The specific stereochemistry (e.g., (1R,2R)- or (1S,2S)-) can be exploited for the diastereomeric resolution of racemic mixtures of acidic compounds. Its predicted pKa (12.27) provides guidance for selecting appropriate solvent and pH conditions during salt formation or chromatographic separations .

Application
Selection Property
Validation Focus
Asymmetric synthesis of fluorinated pharmaceutical leads
Stereochemically defined 2,5-difluorophenyl building block
Chiral purity assessment and SAR consistency validation
Fluorinated agrochemical and specialty chemical development
Fluorine-mediated metabolic stability and lipophilicity modulation
Physicochemical characterization (density, pKa profiling)
Chiral resolution and ligand candidate studies
Vicinal amino alcohol bifunctionality for complex formation
Diastereomeric salt formation efficiency and enantioselectivity
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